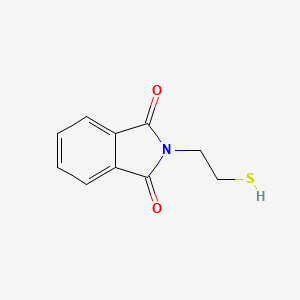

2-(2-Mercaptoethyl)isoindoline-1,3-dione

説明

2-(2-Mercaptoethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is a thiol compound that contains a phthalimide group, which gives it unique properties and biological activities. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions: The most common synthesis of phthalimides, including 2-(2-Mercaptoethyl)isoindoline-1,3-dione, involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides (Gabriel Synthesis) are popular alternative approaches .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of inexpensive and readily available reagents under mild conditions. For example, a Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as a Lewis acid under microwave irradiation .

化学反応の分析

Types of Reactions: 2-(2-Mercaptoethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by reagents such as bromine (Br2) or iodine (I2) to yield disulfides.

Reduction: The reduction of disulfides back to thiols can be achieved using zinc and acid.

Substitution: Thiols can be prepared from alkyl halides by S_N2 displacement with a sulfur nucleophile such as hydrosulfide anion (–SH).

Major Products: The major products formed from these reactions include disulfides and thiols .

科学的研究の応用

2-(2-Mercaptoethyl)isoindoline-1,3-dione has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-(2-Mercaptoethyl)isoindoline-1,3-dione involves its interaction with molecular targets and pathways in biological systems. For example, phthalimide derivatives have been shown to act as selective inhibitors of COX-2, providing anti-inflammatory and analgesic activities . The compound can induce apoptosis and necrosis in cancer cells, making it a potential candidate for cancer therapy .

類似化合物との比較

- Methanethiol (methyl mercaptan)

- Ethanethiol (ethyl mercaptan)

- N-(2-Mercaptoethyl)phthalimide

Comparison: 2-(2-Mercaptoethyl)isoindoline-1,3-dione is unique due to the presence of the phthalimide group, which imparts distinct biological activities and chemical properties. Compared to other thiols like methanethiol and ethanethiol, this compound has enhanced stability and specific interactions with biological targets .

生物活性

2-(2-Mercaptoethyl)isoindoline-1,3-dione, commonly referred to as cysteamine, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by extensive research findings.

- Molecular Formula : C₁₀H₉NO₂S

- CAS Number : 4490-75-9

- Molecular Weight : 199.25 g/mol

- Structure : The compound features an isoindoline core with a mercaptoethyl group that contributes to its reactivity and biological activity.

Cysteamine exhibits several mechanisms that underlie its biological effects:

- Antioxidant Activity : Cysteamine is known to increase intracellular glutathione levels, which restores redox balance in cells. This property makes it a potent scavenger of reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide .

- Caspase Activation : It has been shown to modulate apoptosis in cystinotic cells by increasing the activity of caspase-3 and protein kinase Cε, leading to enhanced programmed cell death in certain cancer cell lines .

- Heat Shock Protein Induction : Cysteamine promotes the production of heat shock proteins (HSPs), which play a crucial role in cellular protection against stress .

- Drug Synergism : In studies involving doxorubicin-resistant cancer cells, cysteamine significantly enhanced the cytotoxic effects of doxorubicin, suggesting potential applications in overcoming drug resistance in cancer therapy .

Biological Activities

The compound has been investigated for various biological activities:

- Nephropathic Cystinosis Treatment : Cysteamine is primarily used as a treatment for nephropathic cystinosis, a condition characterized by the accumulation of cystine within lysosomes. Its ability to reduce cystine levels in cells is well-documented .

- Anticancer Properties : Research indicates that cysteamine can enhance the efficacy of chemotherapeutic agents and induce apoptosis in various cancer cell lines, including HeLa and B16 melanoma cells .

- Neuroprotective Effects : Preliminary studies suggest that cysteamine may have neuroprotective properties, potentially beneficial in neurodegenerative diseases due to its antioxidant effects.

Table 1: Summary of Key Studies on Cysteamine

Notable Research Findings:

- Increased GSH Levels : A study highlighted that treatment with 100 μM cysteamine significantly increased intracellular glutathione levels in various cell types, enhancing cellular resilience against oxidative stress .

- Apoptosis Induction : In vitro experiments revealed that cysteamine treatment led to increased rates of apoptosis in cancer cells through caspase activation pathways .

特性

IUPAC Name |

2-(2-sulfanylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-14/h1-4,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOPWFKONJYLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196335 | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4490-75-9 | |

| Record name | 2-(2-Mercaptoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phthalimidoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-phthalimido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Mercaptoethyl)isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHTHALIMIDOETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8AV0RD7ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。